7-hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one
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Overview
Description
Ocimarin, also known as 2H-1-benzopyran-2-one, is an aromatic organic compound belonging to the benzopyrone chemical class. It is a colorless crystalline solid with a sweet odor resembling vanilla and a bitter taste. Ocimarin is found in many plants and serves as a chemical defense against predators .
Scientific Research Applications
Ocimarin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Ocimarin derivatives, such as warfarin, are used as anticoagulants.
Industry: Utilized in the production of perfumes and flavoring agents
Safety and Hazards
The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . The conventional acids such as sulfuric acid, aluminum chloride, phosphorus oxychloride, polyphosphoric acid, etc., that are used for catalyzing this reaction are hazardous and cannot be recovered .
Future Directions
Mechanism of Action
Target of Action
The primary target of 7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin is actin . Actin is a protein that forms the cytoskeleton, which is crucial for cell shape, internal organization, and a variety of cellular functions, including the transportation of vesicles, organelles, and intracellular signaling .
Mode of Action
7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin binds to actin and affects the structure of the cytoskeleton . At high concentrations, it prevents the polymerization of actin, whereas it enhances it at low concentrations . This interaction with actin can lead to changes in cell shape and function .
Biochemical Pathways
Coumarins are known to be synthesized through the phenylpropanoid pathway, a branch of the larger plant secondary metabolism pathway . The biosynthesis of coumarin involves several enzymatic steps .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin’s action are largely dependent on its interaction with actin. By modulating actin polymerization, it can influence cell shape, movement, and various cellular processes . Additionally, many coumarin derivatives have been found to exhibit good biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV activities .
Action Environment
The action, efficacy, and stability of 7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin can be influenced by various environmental factors. For instance, the use of different Lewis acids in the synthesis of coumarin derivatives can affect the reaction . Moreover, the compound’s action can be influenced by the cellular environment, including the presence of other molecules and the pH of the environment .
Biochemical Analysis
Biochemical Properties
It is known that the hydroxylation of coumarins at positions 7 and 3 can be caused by oxidation events that are mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .
Cellular Effects
Some synthesized compounds related to 7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin have exhibited reasonable neuroprotectivity and toxicity activities against H2O2-induced PC12 cell lines .
Molecular Mechanism
The reaction mechanism for the synthesis of similar coumarin compounds is thought to involve the initial formation of a β-hydroxy ester, which then cyclises and dehydrates to yield the coumarin .
Temporal Effects in Laboratory Settings
The reaction for the synthesis of similar coumarin compounds proceeds at a reasonable rate at temperatures as low as 80 °C .
Metabolic Pathways
It is known that the hydroxylation of coumarins at positions 7 and 3 can be caused by oxidation events that are mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ocimarin and its derivatives can be synthesized through various methods. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. Another method is the Knoevenagel condensation, where aromatic aldehydes react with active methylene compounds in the presence of a base .
Industrial Production Methods
Industrial production of ocimarin often involves the use of green chemistry principles, such as using green solvents and catalysts. The synthesis can be carried out under classical conditions or non-classical conditions, including microwave or ultrasound energy .
Chemical Reactions Analysis
Types of Reactions
Ocimarin undergoes various chemical reactions, including:
Oxidation: Ocimarin can be oxidized to form coumaric acid.
Reduction: Reduction of ocimarin can yield dihydrocoumarin.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of ocimarin.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Coumaric acid
Reduction: Dihydrocoumarin
Substitution: Halogenated and nitrated ocimarin derivatives
Comparison with Similar Compounds
Ocimarin is similar to other benzopyrone compounds, such as:
Chromone: Another benzopyrone with similar structural features but different biological activities.
2-Cumaranone: Shares a similar lactone ring structure but differs in its chemical reactivity and applications.
Ocimarin is unique due to its wide range of biological activities and its use as a precursor for various pharmacologically active compounds .
Properties
IUPAC Name |
7-hydroxy-3-(2-hydroxyethyl)-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-7-9-3-2-8(14)6-11(9)16-12(15)10(7)4-5-13/h2-3,6,13-14H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGFYFKJZGIZMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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